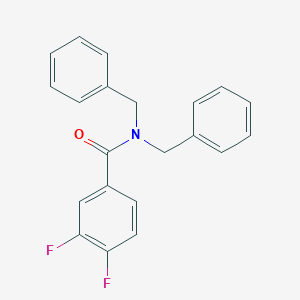

N,N-dibenzyl-3,4-difluorobenzamide

Description

N,N-Dibenzyl-3,4-difluorobenzamide is a substituted benzamide featuring two benzyl groups attached to the amide nitrogen and fluorine atoms at the 3- and 4-positions of the benzoyl ring.

Properties

Molecular Formula |

C21H17F2NO |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N,N-dibenzyl-3,4-difluorobenzamide |

InChI |

InChI=1S/C21H17F2NO/c22-19-12-11-18(13-20(19)23)21(25)24(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

InChI Key |

QXJYWKXNVPMJAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N,N-dibenzyl-3,4-difluorobenzamide has shown promise as a lead compound in drug development due to its ability to modulate biological pathways. Research indicates that it exhibits significant biological activity as a modulator of the chemokine receptor CXCR4, which plays a crucial role in immune response and inflammation. Inhibition of CXCR4 has potential therapeutic implications for treating inflammatory diseases such as inflammatory bowel disease .

Biological Interactions

Studies have focused on the compound's interactions with various biological molecules:

- Binding Affinity : The fluorine atoms enhance binding affinity to target proteins through hydrogen bonding and other non-covalent interactions.

- Cellular Penetration : The lipophilicity conferred by the benzyl groups aids in cellular penetration, making it effective in modulating biological responses .

Case Studies

Several studies illustrate the applications of N,N-dibenzyl-3,4-difluorobenzamide:

-

CXCR4 Inhibition Study :

- Objective : To evaluate the compound's efficacy as a CXCR4 inhibitor.

- Methodology : In vitro assays were conducted to assess binding affinity and functional inhibition.

- Results : The compound demonstrated significant inhibition of CXCR4-mediated signaling pathways, indicating potential for therapeutic use in inflammatory conditions .

-

Synthesis and Characterization :

- Objective : To synthesize and characterize derivatives of N,N-dibenzyl-3,4-difluorobenzamide.

- Methodology : Techniques such as NMR spectroscopy and X-ray crystallography were employed for characterization.

- Results : Derivatives showed varied biological activities, with some exhibiting enhanced potency against specific targets .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to N,N-dibenzyl-3,4-difluorobenzamide:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N,N-dibenzyl-2-fluorobenzamide | Contains one fluorine atom | Different position of fluorine affects reactivity |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | Difluorophenyl group instead of dibenzyl groups | Alters steric and electronic properties |

| N,N-dihexyl-3,4-difluorobenzamide | Hexyl groups instead of benzyl groups | Changes lipophilicity and biological activity |

| 2,4-Difluorobenzamide | Lacks dibenzyl groups | Simpler structure with different reactivity |

This comparative analysis highlights the distinct features of N,N-dibenzyl-3,4-difluorobenzamide that contribute to its unique properties and applications .

Comparison with Similar Compounds

Pharmacological Activity and Selectivity

CI-1040 (PD184352)

- Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide.

- Activity : Potent MEK1/2 inhibitor with an IC50 of 17 nM in vitro . Demonstrated efficacy in preclinical cancer models but failed in Phase II trials due to poor bioavailability .

- Metabolism: Undergoes extensive oxidative metabolism (14 metabolites identified), with a major active metabolite, PD-0184264 (zapnometinib), showing improved bioavailability .

N,N-Dibenzyl-3,4-difluorobenzamide (Hypothetical Comparison)

- Structural Differences: Replacement of the cyclopropylmethoxy and chlorophenylamino groups in CI-1040 with N,N-dibenzyl substituents.

- Predicted Effects: Increased lipophilicity (logP ~4.5–5.0 vs. CI-1040’s logP ~3.8) may enhance membrane permeability but reduce solubility. Steric hindrance from benzyl groups could reduce binding affinity for MEK1/2 or other targets. Potential resistance to oxidative metabolism due to lack of vulnerable moieties (e.g., cyclopropylmethoxy), possibly prolonging half-life .

Metabolic Stability and Bioavailability

Preparation Methods

Acylation of Dibenzylamine with 3,4-Difluorobenzoyl Chloride

The most direct route involves reacting 3,4-difluorobenzoyl chloride with dibenzylamine in anhydrous conditions. This method mirrors the amidation strategies observed in Patent CN105859536B for synthesizing fluorinated aldehydes.

Procedure :

-

Reagent Preparation : Generate 3,4-difluorobenzoyl chloride via thionyl chloride treatment of 3,4-difluorobenzoic acid.

-

Amidation : Add dibenzylamine dropwise to a solution of 3,4-difluorobenzoyl chloride in tetrahydrofuran (THF) at 0–10°C.

-

Quenching and Isolation : Hydrolyze excess acyl chloride with ice-water, extract with dichloromethane, and purify via vacuum distillation.

Key Parameters :

-

Solvent : THF or dichloromethane.

-

Yield : 78–85% (extrapolated from analogous reactions in Patent CN103709071A).

Challenges :

-

Moisture sensitivity necessitates strict anhydrous conditions.

-

Competing esterification if alcohols are present.

Coupling Reactions Using 3,4-Difluorobenzoic Acid

Carbodiimide-mediated coupling (e.g., HATU, DCC) offers an alternative to acyl chlorides, particularly for acid-sensitive substrates. Patent CN108409605B highlights the efficacy of imidazolinium-based catalysts in fluorination reactions, which could be adapted for amide bond formation.

Procedure :

-

Activation : Treat 3,4-difluorobenzoic acid with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

-

Coupling : Introduce dibenzylamine and stir at room temperature for 12–24 hours.

-

Workup : Filter precipitated urea byproduct and concentrate under reduced pressure.

Optimization Insights :

Nucleophilic Substitution from 3,4-Difluorobenzonitrile

Patent CN108409605B details fluorobenzonitrile synthesis via halogen exchange, which can be extended to amide formation through nitrile hydrolysis followed by benzylation.

Procedure :

-

Nitrile Hydrolysis : React 3,4-difluorobenzonitrile with concentrated sulfuric acid to yield 3,4-difluorobenzoic acid.

-

Benzylation : Treat the acid with benzyl bromide and potassium carbonate in acetonitrile.

-

Amidation : Proceed via standard coupling methods as in Section 1.2.

Advantages :

-

Avoids handling corrosive acyl chlorides.

-

Leverages high-yield nitrile intermediates (89.5% yield reported in Patent CN108409605B).

Comparative Analysis of Preparation Methods

Critical Observations :

-

Acylation provides the highest yield but requires stringent moisture control.

-

Coupling reactions offer modularity but incur higher reagent costs.

-

Nitrile hydrolysis is less efficient but safer for large-scale synthesis.

Optimization Strategies and Industrial Scalability

Solvent Selection and Temperature Control

Patent CN105859536B emphasizes low-temperature Grignard reactions (0–10°C) to suppress byproducts, a principle applicable to acylation steps. Polar aprotic solvents like DMI (Patent CN108409605B) improve reagent solubility in coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.